molecular formula C16H15ClN2 B1365828 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- CAS No. 89218-90-6

1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-

Cat. No. B1365828
CAS RN: 89218-90-6
M. Wt: 270.75 g/mol
InChI Key: YNDWQQUPXDSZJH-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-, also known as CM-PPE, is a synthetic, organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a heterocyclic compound composed of a benzimidazole ring with a chloromethyl substituent and a phenylethyl substituent. CM-PPE has been used in a variety of laboratory experiments, including synthesis of new compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

  • Application : Synthesized for antibacterial activity screening. The derivatives show activity against bacterial strains like Staphylococcus aureus.
  • Details : Synthesis involves condensing 2-chloromethyl-1-H-benzimidazole with aromatic amines and heterocyclic compounds.
  • Reference : (Patil et al., 2016).

Spectral Characterization and Antimicrobial Studies

  • Application : Evaluated for antimicrobial activity against gram-positive and gram-negative bacteria.
  • Details : Characterized by IR, 1 H NMR, 13C NMR, and elemental analysis.
  • Reference : (Mahalakshmi & Chidambaranathan, 2015).

Structural Studies and Antibacterial Activity

  • Application : Investigated for its structural properties and antibacterial activity.
  • Details : Extensive structural studies were performed using X-ray crystallography and other spectral analyses.
  • Reference : (Abdel Ghani & Mansour, 2012).

Antimicrobial Activity of Benzimidazole Derivatives

  • Application : Synthesized compounds evaluated for their antimicrobial activity.
  • Details : Involves the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives.
  • Reference : (Salahuddin et al., 2017).

Inhibitors of Mammalian DNA Topoisomerase I

  • Application : Evaluated as inhibitors of type I DNA topoisomerases in mammals.
  • Details : Synthesized derivatives were tested for their effects on mammalian type I DNA topoisomerase activity.
  • Reference : (Alpan, Gunes, & Topçu, 2007).

Synthesis and Fungicidal Activity

  • Application : Synthesized for fungicidal activities, showing efficacy against commercial fungicides.
  • Details : Condensation of 2-Chloromethyl-5H/methyl benzimidazoles with various heterocyclic compounds.
  • Reference : (Mishra et al., 1993).

Analgesic and Anti-inflammatory Activities

  • Application : Screened for analgesic and anti-inflammatory activities in vivo.
  • Details : Synthesis of 2-methylaminobenzimidazole derivatives followed by screening in animal models.
  • Reference : (Achar, Hosamani, & Seetharamareddy, 2010).

Synthesis of Novel Benzimidazole Derivatives

  • Application : Synthesized for antifungal properties evaluation.
  • Details : N-substituted benzimidazole derivatives were synthesized and tested for antifungal efficacy.
  • Reference : (VijeyAanandhi & AnbhuleSachin, 2018).

properties

IUPAC Name

2-(chloromethyl)-1-(2-phenylethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2/c17-12-16-18-14-8-4-5-9-15(14)19(16)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDWQQUPXDSZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404254
Record name 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-

CAS RN

89218-90-6
Record name 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in accordance with the general method of Example 191(C), from N1-phenethylbenzene-1,2-diamine (2.57 g, 12.11 mmol) and 2-chloroacetic acid (1.70 g, 18 mmol). The crude residue was purified over silicagel chromatography (prepacked 70 g silicagel column, Cyclohexane/AcOEt: from 80/20 to 70/30 as eluent) to afford 2.02 g of 2-(chloromethyl)-1-phenethyl-1H-benzo[d]imidazole (Yield: 61%) as a white crystalline solid.
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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